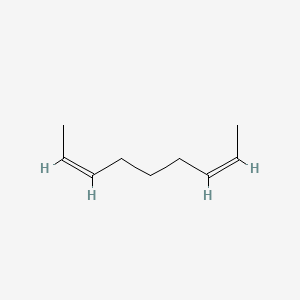
Ethanone, 1-(2-iminocyclobutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(2-iminocyclobutyl)- is a chemical compound with the molecular formula C6H9NO and a molecular weight of 111.14176 g/mol . It is known for its unique structure, which includes a cyclobutyl ring with an imino group attached to an ethanone moiety. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-iminocyclobutyl)- can be achieved through several methods. One common approach involves the reaction of cyclobutanone with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of Ethanone, 1-(2-iminocyclobutyl)- may involve large-scale reactions using optimized conditions to maximize yield and purity. The process often includes steps such as distillation, crystallization, and purification to obtain the final product in a usable form .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-(2-iminocyclobutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in substitution reactions where the imino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .
Applications De Recherche Scientifique
Ethanone, 1-(2-iminocyclobutyl)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development.
Industry: It is utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(2-iminocyclobutyl)- involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound’s effects are mediated through these interactions, which can alter cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Ethanone, 1-(2-iminocyclobutyl)- include:
- Ethanone, 1-(2-isothiocyanatophenyl)-
- Ethanone, 1-(2-ethynylphenyl)-
- Ethanone, 1-(2-ethenylcyclopropyl)-
- Ethanone, 1-(2-thietanyl)-
- Ethanone, 1-(2-methylthiiranyl)-
Uniqueness
Ethanone, 1-(2-iminocyclobutyl)- is unique due to its cyclobutyl ring structure and the presence of an imino group. This combination of features gives it distinct chemical properties and reactivity compared to other similar compounds. Its unique structure allows for specific interactions in chemical and biological systems, making it valuable for various applications .
Propriétés
Formule moléculaire |
C6H9NO |
|---|---|
Poids moléculaire |
111.14 g/mol |
Nom IUPAC |
1-(2-iminocyclobutyl)ethanone |
InChI |
InChI=1S/C6H9NO/c1-4(8)5-2-3-6(5)7/h5,7H,2-3H2,1H3 |
Clé InChI |
DAKWTXBQISWZOF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CCC1=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(2R,3R,4S,5R)-5-azido-5-[[4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]oxymethyl]-2-(2,4-dioxopyrimidin-1-yl)-4-propanoyloxyoxolan-3-yl] propanoate](/img/structure/B13831518.png)
![benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13831528.png)






